molecular formula C19H14ClFN4O2S B2642015 N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-57-2

N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2642015
CAS No.: 1251615-57-2
M. Wt: 416.86
InChI Key: DPQNJSQNSJFFPL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide: is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, along with chlorophenyl and fluorophenyl groups attached to the nitrogen atoms. The sulfonamide group adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids. This step often requires the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

  • Introduction of Chlorophenyl and Fluorophenyl Groups: : The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of chlorinated and fluorinated benzyl halides, respectively, in the presence of strong bases like sodium hydride or potassium carbonate.

  • Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives with modified triazole rings.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated, nitrated, or sulfonated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.

    Proteins: Interaction with specific proteins can alter their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-7-sulfonamide
  • N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-9-sulfonamide

Uniqueness

The uniqueness of N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific substitution pattern and the position of the sulfonamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2S/c20-15-3-1-4-17(11-15)25(12-14-6-8-16(21)9-7-14)28(26,27)18-5-2-10-24-13-22-23-19(18)24/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQNJSQNSJFFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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